4-Hydroxy-7-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)naphthalene-2-sulphonic acid
CAS No.: 94086-83-6
Cat. No.: VC17031716
Molecular Formula: C20H20N2O7S
Molecular Weight: 432.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94086-83-6 |
|---|---|
| Molecular Formula | C20H20N2O7S |
| Molecular Weight | 432.4 g/mol |
| IUPAC Name | 4-hydroxy-7-[4-(2-methoxyethoxycarbonylamino)anilino]naphthalene-2-sulfonic acid |
| Standard InChI | InChI=1S/C20H20N2O7S/c1-28-8-9-29-20(24)22-15-4-2-14(3-5-15)21-16-6-7-18-13(10-16)11-17(12-19(18)23)30(25,26)27/h2-7,10-12,21,23H,8-9H2,1H3,(H,22,24)(H,25,26,27) |
| Standard InChI Key | VENWPTHVICQAMM-UHFFFAOYSA-N |
| Canonical SMILES | COCCOC(=O)NC1=CC=C(C=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-hydroxy-7-((4-(((2-methoxyethoxy)carbonyl)amino)phenyl)amino)naphthalene-2-sulphonic acid, reflects its intricate structure. The naphthalene core is substituted at the 4-position with a hydroxy group (-OH) and at the 2-position with a sulphonic acid group (-SO₃H). The 7-position hosts a phenylamino group, which is further modified by a (2-methoxyethoxy)carbonyl moiety . This combination of electron-donating and withdrawing groups confers distinct electronic and steric properties, influencing reactivity and solubility.
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 432.4 g/mol | |
| Density | Not reported | — |
| Solubility | Likely polar due to -SO₃H group | |
| pKa (estimated) | Acidic (sulphonic acid: ~-1.5) |
The sodium salt derivative (CAS No. 94086-84-7) has a molecular weight of 454.43 g/mol and enhanced water solubility due to the sodium counterion .
Synthesis and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
The compound has been analyzed using reverse-phase HPLC on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (85:15:0.1 v/v/v). For mass spectrometry (MS) compatibility, phosphoric acid is substituted with formic acid. Typical retention times and resolution parameters remain unpublished, but these conditions suggest compatibility with UV-Vis detection at wavelengths appropriate for aromatic systems (e.g., 254 nm).
Spectroscopic Data
Although specific spectral data (e.g., NMR, IR) are unavailable, the structural motifs predict characteristic signals:
-
¹H NMR: Aromatic protons (δ 6.5–8.5 ppm), -NH (δ ~5 ppm), and methoxy groups (δ ~3.3 ppm).
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IR: Stretching vibrations for -SO₃H (~1040 cm⁻¹), -OH (~3300 cm⁻¹), and carbonyl (C=O, ~1700 cm⁻¹) .
Comparative Analysis with Structural Analogues
4-Hydroxy-7-(4-methoxyanilino)naphthalene-2-sulfonic Acid (CAS 118-51-4)
This analogue replaces the (2-methoxyethoxy)carbonyl group with a methoxy substituent. With a molecular weight of 345.37 g/mol, it exhibits a lower logP (4.70 vs. ~1.5 estimated for the target compound), indicating reduced lipophilicity . Its primary use is undocumented, but its structure aligns with intermediates in sulfa drug synthesis.
Sodium Salt Derivative (CAS 94086-84-7)
The sodium form enhances aqueous solubility, making it preferable for solution-phase reactions. Its SMILES notation (COCCOC(=O)Nc1ccc(cc1)Nc1ccc2c(c1)cc(cc2O)S(=O)(=O)[O-].[Na+]) confirms the anionic sulphonate group .
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